(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole
Overview
Description
(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole, also known as NMBT, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. NMBT belongs to the group of nitrosamines, which are known to have carcinogenic properties. However, NMBT has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for further research.
Mechanism Of Action
The exact mechanism of action of (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole is not fully understood. However, it is believed that (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical And Physiological Effects
(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole has been shown to have minimal toxicity in normal cells, making it a potentially safe anti-cancer agent. In addition to its anti-cancer properties, (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole has also been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
One advantage of using (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole in lab experiments is its potential as a safe and effective anti-cancer agent. However, one limitation is that the exact mechanism of action is not fully understood, making it difficult to optimize its use in cancer treatment.
Future Directions
1. Further studies are needed to fully understand the mechanism of action of (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole.
2. Clinical trials are needed to determine the safety and efficacy of (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole in cancer treatment.
3. Studies are needed to determine the optimal dosage and administration of (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole in cancer treatment.
4. Further research is needed to explore the potential of (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole in other diseases such as inflammation and neurodegenerative disorders.
Synthesis Methods
(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole can be synthesized through the reaction of 2-mercaptobenzothiazole and nitrous acid. This reaction results in the formation of (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole, which can then be purified through various methods such as column chromatography or recrystallization.
Scientific Research Applications
(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole can inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
(NE)-N-(1,3-benzothiazol-2-ylmethylidene)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-9-5-8-10-6-3-1-2-4-7(6)12-8/h1-5,11H/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIOLCCKLQHTMD-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60418309 | |
Record name | NSC204965 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60418309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole | |
CAS RN |
1199-33-3 | |
Record name | NSC204965 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204965 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC204965 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60418309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.